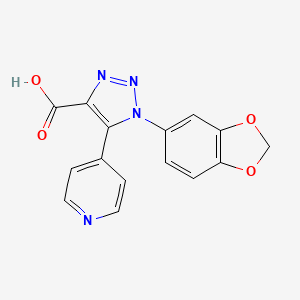
1-(异喹啉-1-基)-2-溴乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to an isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
科学研究应用
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
Target of Action
It’s known that isoquinoline derivatives have been used in the synthesis of a class of hydrazine derivatives . Hydrazines are of considerable technical and commercial importance, used in the pharmaceutical, agrochemical, polymer, and dye industries, and as precursors in organic synthesis .
Mode of Action
It’s known that isoquinoline-catalyzed addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate leads to the synthesis of trialkyl 2-[(1e)-n-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate . This suggests that the compound may interact with its targets through a catalytic process.
Biochemical Pathways
It’s known that hydrazine derivatives, which can be synthesized using isoquinoline derivatives, have found applications in a large number of areas . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
It’s known that many hydrazine derivatives show remarkable biological activities and various similar compounds have been shown to be effective for the treatment of hypertension, tuberculosis, and parkinson’s disease . This suggests that the compound may have similar effects.
Action Environment
It’s known that the synthesis of hydrazine derivatives using isoquinoline derivatives features operational simplicity, good yields, and easily accessible starting materials . This suggests that the compound may be stable under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one typically involves the bromination of 1-(isoquinolin-1-yl)ethan-1-one. One common method is the reaction of 1-(isoquinolin-1-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as isoquinoline can also enhance the efficiency of the bromination process .
化学反应分析
Types of Reactions
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-(isoquinolin-1-yl)ethan-1-amine, 1-(isoquinolin-1-yl)ethan-1-thiol, and 1-(isoquinolin-1-yl)ethan-1-ol.
Oxidation: Products include 1-(isoquinolin-1-yl)ethanoic acid.
Reduction: Products include 1-(isoquinolin-1-yl)ethanol.
相似化合物的比较
Similar Compounds
1-(Isoquinolin-1-yl)ethan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Chloro-1-(isoquinolin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
1-(Isoquinolin-1-yl)propan-1-one: Contains an additional carbon in the alkyl chain, affecting its reactivity and biological interactions.
Uniqueness
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and the ability to form specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis .
属性
IUPAC Name |
2-bromo-1-isoquinolin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANYLNYMOOKXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

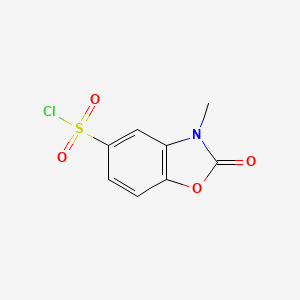
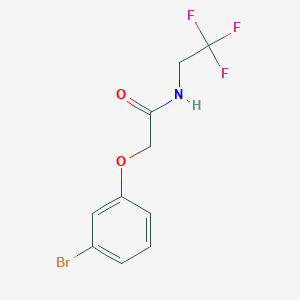
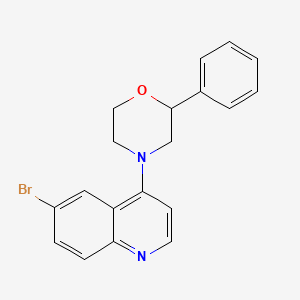
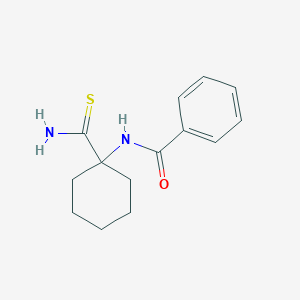
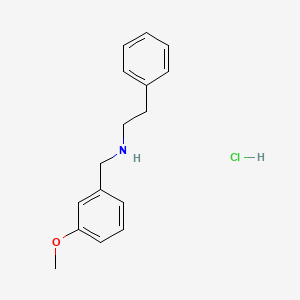
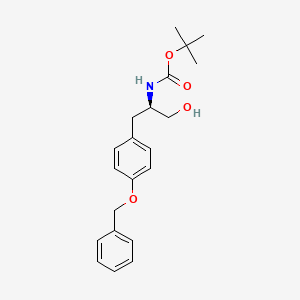
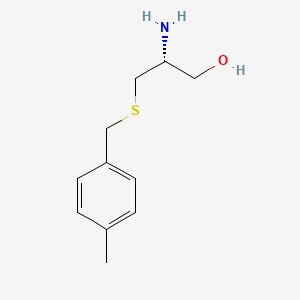
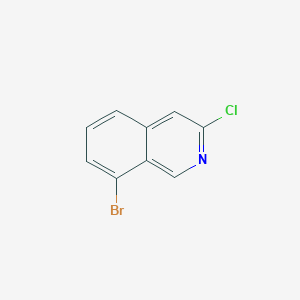
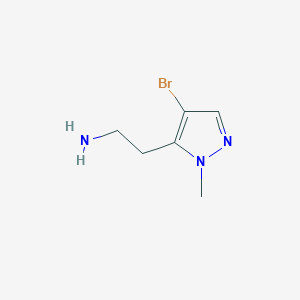


![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)
